4-(3-Carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde
Overview
Description
4-(3-Carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a carbazole moiety and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of carbazole with an appropriate alkylating agent to introduce the hydroxypropyl group. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The aromatic carbazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-(3-Carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Used in OLEDs and has similar electronic properties.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another compound with a carbazole moiety, used in electronic applications.
3-(3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl)-2-phenylquinazolin-4(3H)-one: Investigated for its biological activities.
Uniqueness
4-(3-Carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-15-22-11-9-21(10-12-22)13-16(25)14-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)23/h1-8,15-16,25H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAINFWNZDQBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333215 | |
Record name | 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328015-76-5 | |
Record name | 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.